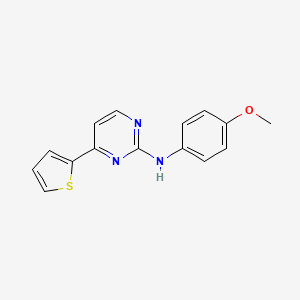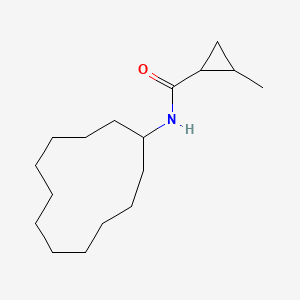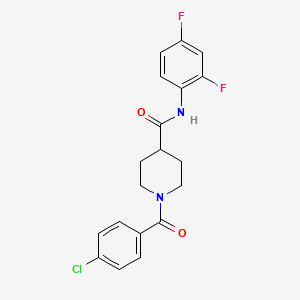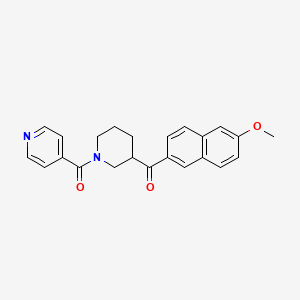
N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine, also known as TH287, is a potent and selective inhibitor of the DNA repair enzyme MTH1. MTH1 is an enzyme that is involved in the detoxification of oxidized nucleotides, which are generated by oxidative stress. TH287 has been shown to have potential as an anticancer agent, as it selectively kills cancer cells by exploiting their increased levels of oxidative stress.
Mecanismo De Acción
N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine works by inhibiting the MTH1 enzyme, which is involved in the detoxification of oxidized nucleotides. By inhibiting this enzyme, N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine causes the accumulation of oxidized nucleotides in cancer cells, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine has not been shown to have any significant effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine is its selectivity for cancer cells, which makes it a promising anticancer agent. However, one limitation is that it has not been extensively studied in vivo, and its efficacy and safety in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine. One area of research is to further optimize its synthesis to improve its purity and yield. Another area of research is to study its efficacy and safety in animal models and humans. Additionally, N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine could be studied in combination with other anticancer agents to determine its potential as a combination therapy. Finally, the mechanism of action of N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine could be further elucidated to better understand its effects on cancer cells.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine has been extensively studied for its potential as an anticancer agent. It has been shown to selectively kill cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased levels of oxidative stress in cancer cells, which makes them more dependent on the MTH1 enzyme for survival. N-(4-methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-12-6-4-11(5-7-12)17-15-16-9-8-13(18-15)14-3-2-10-20-14/h2-10H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPDJKZAZXSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)



![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)
![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)
![2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride](/img/structure/B6057165.png)

![3-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}pyridine](/img/structure/B6057168.png)